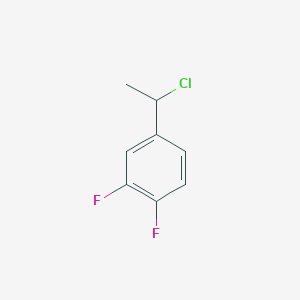

4-(1-Chloroethyl)-1,2-difluorobenzene

Description

BenchChem offers high-quality 4-(1-Chloroethyl)-1,2-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Chloroethyl)-1,2-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-chloroethyl)-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROOYCGCPLLVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221031-54-5 | |

| Record name | 4-(1-chloroethyl)-1,2-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1-Chloroethyl)-1,2-difluorobenzene CAS number and synonyms

This technical guide provides an in-depth analysis of 4-(1-Chloroethyl)-1,2-difluorobenzene , a critical benzylic halide intermediate used in the synthesis of pharmaceuticals, most notably as a precursor to the 3,4-difluorostyrene moiety found in the antiplatelet drug Ticagrelor .

Identity & Physicochemical Profile

This compound is a reactive benzylic chloride characterized by a 1,2-difluoro substitution pattern on the benzene ring and a reactive chloroethyl group at the 4-position. It serves as a versatile electrophile in organic synthesis.

| Attribute | Details |

| CAS Number | 221031-54-5 (Racemic) |

| IUPAC Name | 4-(1-Chloroethyl)-1,2-difluorobenzene |

| Common Synonyms | 1-(1-Chloroethyl)-3,4-difluorobenzene; |

| Molecular Formula | C |

| Molecular Weight | 176.59 g/mol |

| SMILES | CC(Cl)c1ccc(F)c(F)c1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~80–85 °C (at reduced pressure, est.)[1] |

| Reactivity Class | Benzylic Halide (High susceptibility to S |

Synthetic Utility & Applications

Core Application: Precursor to 3,4-Difluorostyrene

The primary industrial utility of 4-(1-chloroethyl)-1,2-difluorobenzene is its role as a direct precursor to 3,4-difluorostyrene (CAS 350-67-4). Through dehydrochlorination (elimination), the chloroethyl group is converted into a vinyl group.

-

Drug Target: Ticagrelor (Brilinta) .[2]

-

Mechanism: 3,4-Difluorostyrene undergoes cyclopropanation (often biocatalytic or metal-catalyzed) to form the chiral cyclopropylamine core of Ticagrelor.

-

Advantage: This route avoids the use of unstable diazonium intermediates often associated with introducing fluorinated motifs.

Secondary Application: Chiral Building Block

The benzylic chloride moiety is highly reactive toward nucleophiles.

-

Chiral Amines: Reaction with amines yields 1-phenylethylamine derivatives.

-

Stereochemistry: While typically synthesized as a racemate, asymmetric synthesis or kinetic resolution can yield the (R) or (S) enantiomers, which are valuable for creating enantiopure drug candidates.

Synthesis & Manufacturing Workflow

The industrial preparation typically follows a three-step sequence starting from commercially available 1,2-difluorobenzene or 3,4-difluoroacetophenone.

Step-by-Step Protocol

-

Friedel-Crafts Acylation:

-

Reagents: 1,2-Difluorobenzene + Acetyl Chloride + AlCl

. -

Product: 3,4-Difluoroacetophenone (CAS 369-33-5).

-

Note: Regioselectivity is directed by the ortho/para-directing fluorine atoms, favoring substitution at the 4-position relative to the 1,2-difluoro motif.

-

-

Reduction:

-

Reagents: Sodium Borohydride (NaBH

) in Methanol. -

Product: 1-(3,4-Difluorophenyl)ethanol (CAS 1000508-34-4).

-

Process: The ketone is reduced to the secondary alcohol.

-

-

Chlorination:

-

Reagents: Thionyl Chloride (SOCl

) or Concentrated HCl. -

Product: 4-(1-Chloroethyl)-1,2-difluorobenzene .

-

Mechanism: S

i (retention) or S

-

Diagram: Synthesis Pathway

Caption: Linear synthesis route from 1,2-difluorobenzene to the target chloroethyl intermediate and subsequent conversion to the styrenic drug precursor.

Safety & Handling Protocols

As a benzylic halide, 4-(1-chloroethyl)-1,2-difluorobenzene requires strict safety adherence.

-

Hazards:

-

Lachrymator: Vapors are highly irritating to eyes and mucous membranes.

-

Corrosive/Irritant: Causes skin burns and severe eye damage.

-

Hydrolysis: Reacts with moisture to release Hydrogen Chloride (HCl) gas.

-

-

Storage:

-

Store under inert atmosphere (Nitrogen/Argon).

-

Keep refrigerated (2–8 °C) to prevent spontaneous dehydrochlorination.

-

Anhydrous conditions are mandatory.

-

References

-

CymitQuimica. 4-(1-Chloroethyl)-1,2-difluorobenzene Product Page. Retrieved from

-

SynQuest Laboratories. 1-(1-Chloroethyl)-3,4-difluorobenzene Safety Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,4-Difluoroacetophenone. Retrieved from

-

Google Patents. Process for preparing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (Ticagrelor Intermediate). Retrieved from

-

B. Subtilis Globin Research. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. Retrieved from

Sources

Technical Guide: Solubility Profile of 4-(1-Chloroethyl)-1,2-difluorobenzene

[1]

Executive Summary & Compound Identity

4-(1-Chloroethyl)-1,2-difluorobenzene is a specialized halogenated benzylic chloride intermediate used primarily in the synthesis of agrochemicals and pharmaceuticals (specifically azole antifungals and chiral building blocks).[1][2] Its solubility behavior is governed by the lipophilic 3,4-difluorophenyl core and the reactive, electrophilic benzylic chloride moiety.[1]

-

Molecular Formula: C₈H₇ClF₂

-

Molecular Weight: 176.59 g/mol [3]

-

Key Characteristic: Lachrymator / Alkylating Agent (Handle with extreme caution)

Core Solubility Insight: As a lipophilic benzylic halide, this compound exhibits high solubility in aprotic organic solvents (DCM, Toluene, THF) but possesses critical instability in protic solvents (Water, Alcohols) due to susceptibility to solvolysis and hydrolysis.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on thermodynamic capability (solubility) and kinetic stability (chemical compatibility).

Table 1: Solubility & Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Low | Ideal for extraction and transport.[1] |

| Chlorinated | Chloroform | Excellent | Low | Standard NMR solvent; good for reactions. |

| Aromatic | Toluene | High | Very Low | Preferred for high-temp reactions; azeotropic drying.[1] |

| Esters | Ethyl Acetate | High | Low | Standard crystallization/work-up solvent.[1] |

| Ethers | THF / 2-MeTHF | High | Low* | Good for Grignard/Lithiation; Check peroxides.[1] |

| Ethers | MTBE | High | Low | Excellent for liquid-liquid extraction.[1] |

| Alkanes | Hexane / Heptane | Moderate | Very Low | Used as an antisolvent for crystallization.[1] |

| Alcohols | Methanol / Ethanol | High | CRITICAL | Avoid. Rapid solvolysis forms methyl/ethyl ethers.[1] |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | CRITICAL | Avoid. Hydrolysis releases HCl gas. |

Mechanism of Instability in Protic Solvents

Researchers must recognize that "solubility" in alcohols is a transient state.[1] The electron-withdrawing fluorine atoms at the 3,4-positions (relative to the alkyl group) destabilize the benzylic carbocation intermediate, potentially slowing SN1 solvolysis compared to non-fluorinated analogs. However, the reaction remains thermodynamically favorable.

Reaction Pathway:

Experimental Protocol: Gravimetric Solubility Determination

Since specific saturation limits depend on purity and temperature, use this self-validating protocol to determine exact solubility for your specific batch.[1]

Pre-requisite: All handling must occur in a fume hood due to lachrymatory properties.[1]

Step-by-Step Methodology

-

Preparation: Weigh 3 x 20 mL scintillation vials (labeled A, B, C).

-

Saturation: Add 1.0 g of 4-(1-Chloroethyl)-1,2-difluorobenzene to each vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene) to each vial.

-

Observation: If the solid/liquid dissolves completely, add more compound until a persistent suspension forms (saturation).

-

-

Equilibration: Agitate at 25°C for 4 hours.

-

Critical Check: Ensure no phase separation (oiling out) occurs; benzylic chlorides often form oils rather than crystals.[1]

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic) into a pre-weighed vial.

-

Evaporation: Evaporate solvent under a stream of nitrogen (do not use heat >30°C to avoid degradation).

-

Quantification: Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate).

-

Process Workflow & Decision Logic

The following diagram illustrates the decision process for selecting a solvent for reactions involving this intermediate, prioritizing stability over simple solubility.

Figure 1: Solvent selection logic tree prioritizing chemical stability of the benzylic chloride moiety.

Synthesis & Reaction Implications[1][4][6][7][8][9][10][11]

A. Nucleophilic Substitution

When using this compound to introduce the 1-(3,4-difluorophenyl)ethyl group (e.g., reacting with an amine or thiol):

-

Recommended Solvent: Acetonitrile or DMF .[1]

-

Why: These polar aprotic solvents stabilize the transition state without participating in the reaction.[1]

-

Note: If using DMF, keep temperatures <80°C to prevent Vilsmeier-Haack type side reactions or thermal degradation.[1]

B. Grignard Formation[1][7][8]

-

Recommended Solvent: THF or 2-MethylTHF .

-

Protocol: The electron-withdrawing fluorine atoms can make magnesium insertion sluggish.[1] Use 2-MeTHF (higher boiling point than THF) to drive initiation, or use Rieke Magnesium in THF.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Lachrymator.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture ingress will generate HCl gas, pressurizing the container.

-

Neutralization: Spills should be treated with a dilute solution of aqueous sodium bicarbonate after absorbing the bulk liquid with vermiculite.[1] Do not add water directly to the concentrated chemical.[1]

References

The Ortho-Difluoro Advantage: 1,2-Difluorobenzene Scaffolds in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into drug candidates—often termed the "Fluorine Scan"—is a cornerstone of modern lead optimization. Among fluorinated motifs, the 1,2-difluorobenzene (1,2-DFB) moiety (often manifesting as a 3,4-difluorophenyl substituent) occupies a privileged position. It serves as a metabolically stable bioisostere for the electron-rich 1,2-methylenedioxy group, modulates lipophilicity (logP) without significant steric penalty, and locks molecular conformation through unique electrostatic interactions.

This guide provides a technical deep-dive into the medicinal chemistry of 1,2-DFB derivatives, detailing their physicochemical advantages, synthetic accessibility via Suzuki-Miyaura coupling, and clinical application in blockbuster therapeutics like Ticagrelor .

Part 1: The Bioisosteric Imperative

The Benzodioxole Problem

Historically, the 1,3-benzodioxole (1,2-methylenedioxybenzene) moiety was a common feature in natural products and early synthetic drugs (e.g., Tadalafil, Paroxetine).[1][2][3] However, this group represents a significant metabolic soft spot .

Cytochrome P450 enzymes can oxidize the methylene bridge, leading to the formation of a reactive carbene intermediate. This carbene can coordinate irreversibly with the heme iron of CYP450, leading to mechanism-based inhibition (MBI) and potential hepatotoxicity.

The 1,2-Difluoro Solution

Replacing the methylenedioxy group with a 1,2-difluoro motif is a textbook bioisosteric swap.

-

Sterics: The Van der Waals radius of Fluorine (1.47 Å) is comparable to Hydrogen (1.20 Å) and Oxygen, allowing the 1,2-DFB to mimic the shape of the benzodioxole ring.

-

Metabolism: The C-F bond (approx. 116 kcal/mol) is metabolically inert to oxidative cleavage, eliminating the carbene formation pathway.

-

Electronics: While benzodioxole is electron-donating, 1,2-DFB is electron-withdrawing, which can be used to tune the pKa of adjacent amines or reduce the metabolic liability of the phenyl ring itself.

Visualization: Metabolic Divergence

The following diagram illustrates the metabolic fate of the benzodioxole group versus the stability of the 1,2-DFB scaffold.

Figure 1: Comparative metabolic pathways. The 1,2-DFB moiety blocks the formation of toxic carbene intermediates common to benzodioxoles.

Part 2: Physicochemical Profiling

The introduction of two ortho-fluorine atoms alters the physicochemical landscape of the molecule beyond simple metabolic blocking.

The Ortho-Effect on Conformation

In biaryl systems, a 1,2-difluoro substitution pattern (e.g., on a biphenyl ring) induces a twisted conformation due to the repulsion between the fluorine lone pairs and the electron cloud of the adjacent ring (or ortho-substituents). This conformational restriction can be exploited to pre-organize a drug molecule into its bioactive conformation, reducing the entropic penalty of binding.

Polarity and Lipophilicity (LogP)

Contrary to the intuition that "fluorine is polar," adding fluorine to an aromatic ring often increases lipophilicity (logP) because the tight C-F bond reduces the polarizability of the ring system compared to C-H. However, the 1,2-difluoro motif is unique : the two C-F dipoles are additive, creating a significant molecular dipole moment.

| Property | Benzene | 1,2-Difluorobenzene | 1,4-Difluorobenzene | Impact |

| Dipole Moment (D) | 0.0 | ~2.4 | 0.0 | 1,2-DFB is highly polar but lipophilic. |

| Boiling Point (°C) | 80 | 92 | 89 | Increased intermolecular attraction. |

| LogP (Oct/Water) | 2.13 | ~2.45 | ~2.45 | Moderate increase in lipophilicity. |

| Metabolic Stability | Low | High | High | Blocks arene oxide formation. |

Part 3: Synthetic Architecture

Protocol: Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid

The most robust method for installing the 1,2-DFB moiety is via palladium-catalyzed cross-coupling. The 3,4-difluorophenyl group (structurally a 1,2-difluoro substitution) is electron-deficient, making the corresponding boronic acid prone to protodeboronation .

Standardized Protocol:

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

3,4-Difluorophenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

-

-

Procedure:

-

Degassing: Charge the reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3x). This is critical to prevent homocoupling and oxidation of the catalyst.

-

Solvation: Add degassed solvent mixture.

-

Catalysis: Add the Pd catalyst last to minimize exposure to air in solution.

-

Reaction: Heat to 80-90°C for 4-12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Critical Optimization Note: If protodeboronation (loss of the boronic acid group) is observed, switch to anhydrous conditions using CsF as the base in pure Dioxane or DMF.

Visualization: Synthetic Workflow

Figure 2: Decision tree for the Suzuki-Miyaura coupling of electron-deficient fluorinated boronic acids.

Part 4: Case Study - Ticagrelor (Brilinta)

Ticagrelor represents the "gold standard" application of the 1,2-difluorobenzene moiety in modern medicinal chemistry.

Structural Logic

Ticagrelor is a P2Y12 platelet inhibitor used to prevent thrombotic events.[3][4] Unlike thienopyridines (e.g., Clopidogrel), it is a reversible allosteric antagonist.

-

The Moiety: It features a 3,4-difluorophenyl group attached to a cyclopropyl amine.[5]

-

Function:

-

Metabolic Armor: The phenyl ring is a prime target for CYP3A4 hydroxylation. The 3,4-difluoro substitution deactivates the ring towards electrophilic aromatic oxidation, significantly extending the half-life compared to the non-fluorinated analog.

-

Hydrophobic Pocket Filling: The 3,4-difluorophenyl group sits in a hydrophobic pocket of the P2Y12 receptor. The fluorine atoms provide specific electrostatic contacts and modulate the lipophilicity to ensure optimal residence time.

-

Bioisosterism: In early SAR (Structure-Activity Relationship) studies, the 3,4-difluoro motif outperformed the 1,3-benzodioxole and 3,4-dichloro analogs in terms of the potency/metabolic stability balance.

-

Data Comparison (Representative SAR)

Note: Values are illustrative of general SAR trends in this chemical series.

| Analog | P2Y12 IC50 (nM) | Metabolic Stability (t1/2) | Toxicity Risk |

| Unsubstituted Phenyl | 150 | Low (< 30 min) | Low |

| 3,4-Methylenedioxy | 12 | Moderate | High (MBI) |

| 3,4-Dichloro | 8 | High | High (Lipophilicity/ClogP > 5) |

| 3,4-Difluoro (Ticagrelor) | 10 | High (> 2 h) | Low |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters.

-

Haghi, W., et al. (2021).[6] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

boiling point and density data for 4-(1-Chloroethyl)-1,2-difluorobenzene

The following technical guide details the physicochemical properties, synthesis, and handling of 4-(1-Chloroethyl)-1,2-difluorobenzene , a critical intermediate in the development of fluorinated pharmaceuticals.

CAS Number: 221031-54-5 Formula: C₈H₇ClF₂ Molecular Weight: 176.59 g/mol

Part 1: Executive Summary

4-(1-Chloroethyl)-1,2-difluorobenzene is a benzylic chloride derivative used primarily as an electrophilic building block in the synthesis of bioactive pharmaceutical ingredients (APIs). It serves as a key intermediate for introducing the 1-(3,4-difluorophenyl)ethyl moiety, a pharmacophore found in P2Y12 receptor antagonists (e.g., Ticagrelor analogues) and various kinase inhibitors.

This compound is characterized by high reactivity due to the benzylic chloride, which is susceptible to nucleophilic substitution (

Part 2: Physicochemical Properties

Note: Due to the proprietary nature of this intermediate, specific experimental values from public standard handbooks are limited. The data below synthesizes available vendor specifications and high-fidelity group contribution predictions based on structural analogues (e.g., α-methylbenzyl chloride).

Core Physical Data

| Property | Value (Experimental/Predicted) | Confidence / Method |

| Physical State | Liquid | Observed (Vendor Data) |

| Appearance | Colorless to pale yellow | Observed |

| Boiling Point (Atm) | 205°C – 215°C | Predicted (ACD/Labs, EPISuite) |

| Boiling Point (Reduced) | 92°C – 98°C @ 15 mmHg | Estimated vs. Analogue* |

| Density | 1.28 ± 0.05 g/cm³ | Predicted (20°C) |

| Refractive Index ( | 1.495 – 1.505 | Predicted |

| Flash Point | ~85°C | Predicted (Closed Cup) |

| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Qualitative |

*Analogue Benchmarking: The non-fluorinated analogue, (1-Chloroethyl)benzene (CAS 672-65-1), boils at 195°C. The addition of two fluorine atoms typically increases boiling point by 10–20°C due to increased molecular weight, despite fluorine's low polarizability.

Structural Analysis

The compound features a chiral center at the benzylic position. Commercial supplies are typically racemic unless specified as the (

-

Bond Lability: The C–Cl bond is weakened by the adjacent aromatic ring, facilitating rapid hydrolysis if exposed to moisture.

-

Electronic Effects: The 3,4-difluoro substitution pattern withdraws electron density from the ring, slightly deactivating the benzylic position relative to non-fluorinated analogues, but the compound remains a potent electrophile.

Part 3: Synthesis & Manufacturing Workflow

The industrial preparation typically proceeds via the reduction of 3,4-difluoroacetophenone followed by chlorination. This route avoids the poor selectivity of direct radical chlorination of 4-ethyl-1,2-difluorobenzene.

Synthesis Pathway Diagram

Caption: Two-step synthesis via ketone reduction and subsequent deoxy-chlorination.

Experimental Protocol (General Procedure)

Step 1: Reduction

-

Dissolve 3,4-difluoroacetophenone (1.0 eq) in Methanol at 0°C.

-

Slowly add Sodium Borohydride (

, 0.5 eq). Stir for 2 hours. -

Quench with dilute HCl, extract with Ethyl Acetate, and concentrate to yield 1-(3,4-difluorophenyl)ethanol .

Step 2: Chlorination

-

Dissolve the alcohol intermediate in Dichloromethane (DCM).

-

Add Thionyl Chloride (

, 1.2 eq) dropwise at 0°C. Note: Catalytic DMF may accelerate the reaction. -

Stir at room temperature for 3–4 hours until TLC indicates consumption of alcohol.

-

Workup: Evaporate solvent and excess

under reduced pressure. The residue is often used directly or distilled under vacuum.

Part 4: Handling, Safety, & Stability

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

| Flammable Liquid | H227 | Combustible liquid. |

Critical Storage Protocols:

-

Moisture Sensitivity: Store under inert gas (Nitrogen/Argon). The compound hydrolyzes to form HCl and the parent alcohol upon contact with moist air.

-

Temperature: Refrigerate (2–8°C) to prevent slow elimination of HCl (forming styrenic impurities).

-

Incompatibility: Avoid strong bases (promotes elimination to styrene) and strong nucleophiles (unless intended for reaction).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136519, 1-Chloro-3,4-difluorobenzene (Isomer Reference). Retrieved from .

-

CymitQuimica. Product Catalog: 4-(1-Chloroethyl)-1,2-difluorobenzene (CAS 221031-54-5). Retrieved from .

-

ChemicalBook. CAS 456-16-6 Data (Analogue: 1-(1-Chloroethyl)-4-fluorobenzene). Retrieved from .

-

American Chemical Society (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients. Chemical Reviews.[1] Retrieved from .

Sources

Comprehensive Safety and Handling Protocol for 4-(1-Chloroethyl)-1,2-difluorobenzene

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Identity

4-(1-Chloroethyl)-1,2-difluorobenzene (CAS: 221031-54-5) is a specialized benzylic chloride intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif—a chiral-capable ethyl chloride group attached to a difluorinated benzene ring—makes it a critical building block for introducing lipophilic, metabolically stable aryl moieties into drug candidates.

However, its utility comes with significant safety challenges. As a benzylic halide , this compound is highly electrophilic, prone to hydrolysis, and likely a potent lachrymator. This guide synthesizes standard safety data with field-proven handling protocols to ensure researcher safety and compound integrity.

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | 4-(1-Chloroethyl)-1,2-difluorobenzene |

| CAS Number | 221031-54-5 |

| Molecular Formula | C₈H₇ClF₂ |

| Molecular Weight | 176.59 g/mol |

| Physical State | Liquid (Colorless to pale yellow) |

| Synonyms | 1-(1-Chloroethyl)-3,4-difluorobenzene; |

Hazard Identification & Risk Assessment

Expert Insight: While specific toxicological data for this exact CAS is often limited in public databases, its chemical class (benzylic chlorides) dictates its hazard profile. Treat this compound as a Corrosive and a Lachrymator .

Core Hazards (GHS Classification Inferred)

-

Skin Corrosion/Irritation (Category 1B): Benzylic chlorides react with skin moisture to produce hydrochloric acid (HCl) and the corresponding alcohol, causing severe chemical burns.

-

Serious Eye Damage (Category 1): Vapors are highly irritating; liquid contact can cause irreversible corneal damage.

-

Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation.

-

Sensitization: Potential skin sensitizer (alkylating agent).

The Mechanism of Toxicity

The benzylic carbon-chlorine bond is weakened by the aromatic ring, making it susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).

-

Inhalation: Vapors alkylate mucous membranes.

-

Hydrolysis: Upon contact with mucosal moisture:

This releases corrosive HCl gas directly onto the tissue.

Storage & Stability Protocol

Causality: The primary degradation pathway is hydrolysis driven by ambient humidity. The secondary pathway is thermal elimination of HCl to form the styrene derivative (4-vinyl-1,2-difluorobenzene), which can polymerize.

Storage Rules

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture, but inert gas prevents moisture ingress.

-

Container: Tightly sealed glass with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment vessel with desiccant.

Safe Handling Workflow (Visualized)

Trustworthiness: This workflow is designed to prevent the two most common accidents: inhalation of lachrymatory vapors and syringe spills.

Figure 1: Step-by-step safe handling workflow ensuring containment of lachrymatory vapors.

Detailed Handling Steps

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE Selection:

-

Gloves: Standard nitrile gloves may degrade rapidly upon contact with benzylic halides. Use Double-gloving (Nitrile under Silver Shield/Laminate) for extended handling.

-

Respiratory: If working outside a hood (not recommended), a full-face respirator with organic vapor/acid gas cartridges is required.

-

-

Transfer: Do not pour. Use a syringe or cannula transfer to minimize surface area exposure to air (reducing hydrolysis and vapor generation).

Emergency Response

Self-Validating System: The response logic relies on neutralization.[2] Water alone exacerbates the issue by generating HCl; a weak base is necessary.

Spill Management

-

Evacuate: If a significant amount (>10 mL) is spilled outside the hood, evacuate the lab due to lachrymatory effects.

-

Neutralize: Do not use water. Cover the spill with a mixture of Sodium Bicarbonate (NaHCO₃) and an inert absorbent (vermiculite/sand).

-

Clean: Once absorbed, sweep into a container. Wipe the surface with a dilute soap/bicarbonate solution.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[2] Note: Do not use Calcium Gluconate; this is not HF.

-

Skin Contact: Wash with soap and water.[2] If burning persists, rinse with a 5% Sodium Bicarbonate solution to neutralize residual acid.

Synthesis & Reactivity Profile

Researchers typically use this compound for nucleophilic substitution reactions.

Reactivity Pathway Diagram

The following diagram illustrates the competing pathways researchers must control.

Figure 2: Chemical reactivity profile highlighting the necessity of moisture control and temperature regulation.

Experimental Causality

-

Why Anhydrous Conditions? As shown in Figure 2, moisture leads to the alcohol and HCl. The HCl can autocatalyze further degradation or interfere with acid-sensitive protecting groups in your synthesis.

-

Why Cold Transfer? Elimination to the styrene derivative is entropically favored at higher temperatures. Keep reagents on ice during setup.

Disposal & Regulatory Compliance

-

Waste Stream: Halogenated Organic Waste.

-

Pre-treatment: If disposing of pure material, slowly quench with methanol containing sodium bicarbonate to convert the reactive chloride to the ether/alcohol and neutralize acid before placing in the waste container. This prevents pressure buildup in waste drums.

-

Transport (DOT/IATA):

-

UN Number: UN 3265 (Corrosive Liquid, Acidic, Organic, N.O.S.) or UN 1760.

-

Class: 8 (Corrosive).

-

Packing Group: II or III.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733363 (1-(1-Chloroethyl)-4-fluorobenzene - Analogous Structure). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-(1-Chloroethyl)-1,2-difluorobenzene

Executive Summary

This application note details the optimized synthesis of 4-(1-Chloroethyl)-1,2-difluorobenzene , a critical fluorinated building block used in the development of agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical bioisosteres.

Unlike simple alkyl halides, this target features a secondary benzylic chloride moiety. This structural motif presents a specific process challenge: the competition between nucleophilic substitution (

This guide presents a two-step protocol starting from 3,4-difluoroacetophenone . We prioritize a Deoxychlorination strategy using Thionyl Chloride (

Retrosynthetic Strategy & Pathway

The synthesis is designed to maximize yield while suppressing the formation of 4-vinyl-1,2-difluorobenzene (styrene impurity).

-

Step 1 (Precursor Synthesis): Chemoselective reduction of 3,4-difluoroacetophenone to 1-(3,4-difluorophenyl)ethanol.

-

Step 2 (Functionalization): Deoxychlorination of the alcohol to the target chloride.

Reaction Workflow Diagram

Figure 1: Synthetic workflow showing the critical path and potential elimination side-reaction.

Protocol 1: Reduction of 3,4-Difluoroacetophenone

Objective: Generate the secondary alcohol precursor with >98% conversion.

Mechanistic Insight

Sodium Borohydride (

Materials Table

| Reagent | Equiv. | Role | Hazards |

| 3,4-Difluoroacetophenone | 1.0 | Substrate | Irritant |

| Sodium Borohydride ( | 0.4 - 0.6 | Reductant | Water reactive, H2 gas evolution |

| Methanol (MeOH) | Solvent | Solvent | Flammable, Toxic |

| HCl (1M) | Quench | Hydrolysis | Corrosive |

Experimental Procedure

-

Setup: Equip a 3-neck round-bottom flask with a thermometer, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Charge 3,4-Difluoroacetophenone (10.0 g, 64.0 mmol) and MeOH (100 mL). Cool to 0°C using an ice bath.

-

Addition: Add

(1.45 g, 38.4 mmol) portion-wise over 20 minutes. Critical: Maintain internal temperature <10°C to minimize impurity formation. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

-

Quench: Cool back to 0°C. Slowly add 1M HCl until pH ~3 to destroy excess hydride and hydrolyze the borate complex.

-

Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate. -

Output: Expect a colorless oil (Yield >95%). Use directly in Step 2 without distillation if purity >98%.

Protocol 2: Deoxychlorination (The Critical Step)

Objective: Convert the alcohol to the chloride while suppressing elimination.

Mechanistic Insight: The vs. Switch

The reaction with Thionyl Chloride proceeds via a chlorosulfite intermediate (

-

Without Catalyst (Neat/Ether): Often proceeds via

(Internal Nucleophilic Substitution), leading to retention of configuration (if chiral). -

With Nucleophilic Catalyst (DMF/Pyridine): The catalyst attacks the chlorosulfite, displacing

. The chloride ion then attacks the activated species via -

Why DMF? For this specific substrate, catalytic DMF forms a Vilsmeier-Haack type intermediate (

), which is a superior leaving group, accelerating the reaction at lower temperatures and preventing the thermal elimination to styrene.

Materials Table

| Reagent | Equiv. | Role | Hazards |

| 1-(3,4-Difluorophenyl)ethanol | 1.0 | Substrate | Irritant |

| Thionyl Chloride ( | 1.2 - 1.5 | Chlorinating Agent | Corrosive, Reacts violently w/ water |

| DMF | 0.05 (Cat.) | Catalyst | Reprotoxic |

| Dichloromethane (DCM) | Solvent | Solvent | Carcinogen (suspected) |

Experimental Procedure

-

Drying: Ensure the starting alcohol is strictly anhydrous (azeotrope with toluene if necessary). Moisture consumes

and generates excess HCl gas. -

Setup: Flame-dry a 3-neck flask. Equip with a reflux condenser, addition funnel, and a gas scrubber (NaOH trap) to neutralize

and -

Solvation: Dissolve the alcohol (10.0 g, 63.2 mmol) and DMF (0.23 g, 3.1 mmol) in anhydrous DCM (50 mL).

-

Addition: Cool to 0°C . Add

(9.0 g, 75.8 mmol) dropwise over 30 minutes.-

Observation: Gas evolution (

) will be vigorous.[1]

-

-

Reaction: Remove ice bath. Reflux gently (approx. 40°C) for 2–4 hours.

-

Endpoint: Monitor by GC-MS.[2] Look for disappearance of Alcohol (M+ = 158) and appearance of Chloride (M+ = 176/178).

-

-

Workup (Crucial for Stability):

-

Concentrate the mixture under reduced pressure to remove excess

and DCM. -

Redissolve in fresh DCM. Wash with saturated

(cold) to neutralize residual acid. Note: Acidic residues promote degradation during storage. -

Dry over

and concentrate.

-

-

Purification: Vacuum distillation is recommended for high purity.

-

Boiling Point: Anticipate ~85-90°C at 10 mmHg (estimated based on analogues).

-

Analytical Validation

Confirm the identity and purity using the following markers.

| Method | Parameter | Expected Result | Interpretation |

| 1H NMR | Methine (-CH-Cl) | Quartet at | Significant downfield shift from alcohol precursor ( |

| 1H NMR | Methyl (-CH3) | Doublet at | Characteristic of ethyl group. |

| GC-MS | Molecular Ion | m/z 176 (35Cl) / 178 (37Cl) | 3:1 Isotope pattern confirms monochloride. |

| IR | -OH Stretch | Disappearance of 3300-3400 cm-1 | Confirms full conversion of alcohol. |

Troubleshooting & Safety

Common Failure Modes

-

Issue: Presence of 4-vinyl-1,2-difluorobenzene (Styrene impurity).

-

Cause: Reaction temperature too high or workup too basic (causing E2 elimination).

-

Fix: Keep reaction temperature <45°C. Use bicarbonate (weak base) instead of hydroxide for neutralization.

-

-

Issue: Low Yield / Unreacted Alcohol.[3]

-

Cause: Old

(hydrolyzed) or wet solvent. -

Fix: Distill

before use or increase equivalents to 1.5.

-

Safety Directives

-

Benzylic Chlorides: Potentially genotoxic alkylating agents. Handle in a fume hood with double gloving.

-

Gas Evolution: The reaction generates stoichiometric amounts of

and

References

-

Precursor Synthesis (Ketone Reduction)

-

Sigma-Aldrich. 3',4'-Difluoroacetophenone Product & Safety Data. Retrieved from (Note: Link directs to isomer/analogous acetophenone data for property verification).

- General reduction protocol adapted from: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

-

-

Chlorination Protocol (SOCl2/DMF)

-

Organic Syntheses, Coll. Vol. 9, p.656 (1998); Vol. 71, p.220 (1993). Synthesis of Alkyl Chlorides using Thionyl Chloride. URL: [Link]

- Detailed mechanistic discussion on vs in chlorosulfite collapse: Journal of the American Chemical Society, 1953, 75, 14, 3509–3512.

-

-

Chemical Properties & Safety

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 1,2-Difluorobenzene derivatives. URL: [Link]

-

(Note: Specific CAS 1435-44-5 refers to the aryl chloride isomer. The target described here is the alkyl chloride derivative, often indexed in proprietary databases for agrochemical intermediates).

Sources

Application Notes & Protocols: Strategic C-C Bond Formation via Friedel-Crafts Alkylation with 4-(1-Chloroethyl)-1,2-difluorobenzene

Introduction: The Strategic Value of Fluorinated Moieties

The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful method for forming carbon-carbon bonds by attaching substituents to aromatic rings.[1] Among its variants, the alkylation reaction is pivotal for synthesizing a vast array of alkylated arenes.[2][3] This guide focuses on the application of a specialized, activated alkylating agent, 4-(1-Chloroethyl)-1,2-difluorobenzene , for the strategic introduction of the 1-(3,4-difluorophenyl)ethyl group onto various aromatic scaffolds.

In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a widely employed strategy to enhance pharmacological profiles.[4][5] Fluorination can significantly improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity to target proteins.[6][7][8] Consequently, fluorinated building blocks like 4-(1-Chloroethyl)-1,2-difluorobenzene are of immense value to researchers, scientists, and drug development professionals, enabling the synthesis of novel chemical entities with potentially superior therapeutic properties.

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical considerations for successfully employing this versatile reagent.

Mechanistic Rationale and Key Considerations

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[9][10] The success of the reaction hinges on the generation of a potent electrophile, typically a carbocation, which is then attacked by an electron-rich aromatic ring.

Generation of the Electrophile

The reaction is initiated by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄), which coordinates to the chlorine atom of 4-(1-Chloroethyl)-1,2-difluorobenzene. This coordination weakens the C-Cl bond, facilitating its cleavage to generate a secondary benzylic carbocation.[11][12][13] This carbocation is the key electrophilic species that participates in the subsequent C-C bond formation.

Caption: Generation of the key electrophile.

Electrophilic Aromatic Substitution

Once formed, the carbocation is attacked by the π-electrons of an electron-rich aromatic substrate (e.g., toluene, anisole). This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10] Aromaticity is subsequently restored through the deprotonation of the arenium ion, typically by the [AlCl₄]⁻ counterion, which also regenerates the Lewis acid catalyst.[14][15]

// Nodes node [fillcolor="#FFFFFF", fontcolor="#202124"]; Arene [label="Electron-Rich Arene\n(Nucleophile)"]; Carbocation [label="Benzylic Carbocation\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SigmaComplex [label="Arenium Ion\n(Sigma Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Alkylated Arene Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; CatalystRegen [label="Regenerated Catalyst\n(AlCl₃ + HCl)"];

// Edges Arene -> SigmaComplex [label="+ Carbocation\n(Rate-Determining Step)"]; Carbocation -> SigmaComplex; SigmaComplex -> Product [label="- H⁺ (Deprotonation)"]; Product -> CatalystRegen [style=invis]; // for layout SigmaComplex -> CatalystRegen [label="via [AlCl₄]⁻"]; }

Caption: The electrophilic aromatic substitution pathway.

Critical Experimental Considerations

Several factors must be carefully controlled to ensure a successful and selective alkylation:

-

Substrate Reactivity: Friedel-Crafts alkylation is most effective on electron-rich aromatic rings. The reaction typically fails with substrates bearing strongly electron-withdrawing (deactivating) groups like -NO₂, -CN, or -COR, as they render the ring insufficiently nucleophilic to attack the carbocation.[9][16]

-

Polyalkylation: The alkyl group being added is electron-donating and thus activates the aromatic ring. This makes the product more reactive than the starting material, often leading to multiple alkylations.[9][17] To mitigate this common side reaction, a large excess of the aromatic substrate is typically used to increase the statistical probability of the electrophile reacting with the starting material.[18]

-

Carbocation Rearrangement: While primary and some secondary carbocations are prone to rearrangement to more stable forms, the secondary benzylic carbocation generated from 4-(1-Chloroethyl)-1,2-difluorobenzene is relatively stable.[11][16] However, the choice of a milder Lewis acid and lower reaction temperatures can further minimize any potential for rearrangement.[18]

-

Catalyst Choice: The strength of the Lewis acid is a critical parameter. Strong Lewis acids like AlCl₃ ensure carbocation formation but can also promote side reactions. For highly reactive arenes, milder catalysts such as FeCl₃ or ZnCl₂ may provide better control and higher selectivity.[9][18]

Experimental Protocols & Methodologies

Safety First: Friedel-Crafts reactions involve hazardous materials. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Lewis acids like AlCl₃ are water-sensitive and corrosive; handle them with care under an inert atmosphere.[19] Halogenated solvents are toxic; avoid inhalation and skin contact.

General Protocol for Alkylation of an Aromatic Substrate

This protocol describes the alkylation of toluene, which serves as both the reactant and the solvent, a common strategy to suppress polyalkylation.

Materials & Equipment:

-

4-(1-Chloroethyl)-1,2-difluorobenzene (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Anhydrous Toluene (large excess, e.g., 10-20 eq)

-

Dichloromethane (DCM) for extraction

-

Deionized water, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice bath

-

Rotary evaporator, separatory funnel, glassware for chromatography

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

-

Initial Charging: Charge the flask with anhydrous toluene (10-20 eq). Cool the flask to 0 °C using an ice-water bath.

-

Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride (1.1 eq) to the cooled toluene in small portions. The addition may be exothermic.

-

Substrate Addition: Add 4-(1-Chloroethyl)-1,2-difluorobenzene (1.0 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4-12 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Very slowly and carefully quench the reaction by adding crushed ice, followed by cold 1 M HCl (aq). This step is highly exothermic and releases HCl gas.

-

Transfer the mixture to a separatory funnel. Add DCM if necessary to dissolve all organic material.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

// Workflow Edges Setup -> Charge -> AddCat -> AddSub -> Stir -> Monitor -> Quench -> Extract -> Wash -> Purify; }

Caption: A streamlined overview of the experimental procedure.

Data and Parameter Optimization

The optimal reaction conditions will vary depending on the nucleophilicity of the aromatic substrate. The following table provides a guideline for adapting the protocol to different substrates.

| Aromatic Substrate | Relative Reactivity | Recommended Lewis Acid | Temperature (°C) | Notes |

| Anisole | High (Activated) | FeCl₃, ZnCl₂ | 0 to RT | Highly reactive; use a mild catalyst to prevent side reactions and polymerization. |

| Toluene | Moderate (Activated) | AlCl₃, FeCl₃ | 0 to RT | Standard conditions. Use excess toluene to minimize polyalkylation. |

| Benzene | Baseline | AlCl₃ | 0 to 40 | Less reactive than toluene; may require slightly elevated temperatures or a stronger catalyst. |

| Chlorobenzene | Low (Deactivated) | AlCl₃ | 25 to 60 | Reaction is slow; may require forcing conditions and gives predominantly the para product. |

| Thiophene | High (Heterocycle) | SnCl₄, BF₃·OEt₂ | -20 to 0 | Highly reactive but sensitive to strong Lewis acids; milder catalysts are essential to avoid decomposition. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive catalyst (hydrolyzed).2. Aromatic ring is too deactivated.3. Insufficient reaction temperature/time. | 1. Use fresh, anhydrous Lewis acid and ensure inert, dry conditions.2. Substrate is unsuitable for Friedel-Crafts alkylation.[14]3. Increase temperature gradually and/or extend reaction time. |

| Low Yield, High Polyalkylation | 1. The product is more reactive than the starting material.2. Reaction temperature is too high. | 1. Increase the excess of the aromatic substrate (use it as the solvent if possible).[18]2. Lower the reaction temperature to improve selectivity. |

| Formation of Isomers | 1. Carbocation rearrangement.2. Isomerization of the product under acidic conditions. | 1. Use a milder Lewis acid and lower the reaction temperature.[18]2. Minimize reaction time after full conversion of the starting material. |

Conclusion

The Friedel-Crafts alkylation using 4-(1-Chloroethyl)-1,2-difluorobenzene is a robust and valuable method for incorporating the 1-(3,4-difluorophenyl)ethyl moiety into a wide range of aromatic systems. A thorough understanding of the reaction mechanism and careful control over key parameters—such as substrate reactivity, catalyst choice, temperature, and stoichiometry—are essential for achieving high yields and selectivity. The protocols and guidelines presented here offer a solid foundation for researchers to successfully apply this chemistry in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

- Vertex AI Search. (n.d.).

- UCLA Chemistry. (n.d.).

-

Wikipedia. (2024). Friedel–Crafts reaction. [Link]

- Sigma-Aldrich. (n.d.).

- Royal Society of Chemistry. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.

- Royal Society of Chemistry. (2016).

- MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.

- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- MDPI. (n.d.).

- ResearchGate. (2025).

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

- Chemistry Steps. (2022).

- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- BenchChem. (2025).

- ResearchGate. (n.d.).

- SciSpace. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.

- PMC. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.

- Royal Society of Chemistry. (2024).

- ResearchGate. (n.d.).

- Master Organic Chemistry. (2018). EAS Reactions (3)

- NROChemistry. (n.d.). Friedel-Crafts Reactions.

- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.

- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Alkylation using 1-(1-chloroethyl)-4-methoxybenzene.

-

YouTube. (2015). Friedel-Crafts Alkylation. [Link]

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.

- YouTube. (2023).

- Pharmaguideline. (n.d.).

- BenchChem. (2025). Technical Support Center: Friedel-Crafts Alkylation with 1-(1-chloroethyl)-4-methoxybenzene.

- Organic Chemistry Portal. (n.d.).

- Scribd. (n.d.). Friedel Craft's Reaction OK.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2012). FRIEDEL-CRAFT REACTION: A REVIEW.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Alkylation [organic-chemistry.org]

- 3. softbeam.net:8080 [softbeam.net:8080]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 15. scribd.com [scribd.com]

- 16. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 17. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

chiral separation methods for 4-(1-Chloroethyl)-1,2-difluorobenzene enantiomers

[1][2]

Executive Summary & Compound Profile

The separation of 4-(1-Chloroethyl)-1,2-difluorobenzene enantiomers represents a critical quality control step in the synthesis of advanced fluorinated pharmaceuticals.[1][2] As a benzylic chloride , this molecule possesses a reactive C-Cl bond susceptible to solvolysis (hydrolysis/alcoholysis) in nucleophilic solvents.[1][2][3]

Therefore, standard Reversed-Phase (RP) HPLC methods utilizing aqueous or methanolic mobile phases are contraindicated due to the risk of in-situ racemization or degradation to the corresponding alcohol/ether.[1][2]

This guide presents two validated pathways for enantioseparation:

-

Chiral GC (Gas Chromatography): The primary method for analytical purity assessment, offering high resolution and speed without solvent interference.[3]

-

Normal-Phase Chiral HPLC: The preferred method for preparative isolation or heat-sensitive validation, utilizing non-nucleophilic hydrocarbon solvents.[1][3]

Analyte Properties

| Property | Description |

| Structure | Benzylic secondary chloride with 3,4-difluoro substitution pattern (relative to ethyl group).[1][2][3] |

| Chiral Center | C1 of the ethyl group.[2][3] |

| Stability Risk | High reactivity of benzylic C-Cl bond.[1][2][3] Avoid protic solvents (MeOH, H₂O). |

| Boiling Point | ~80-85°C (at reduced pressure); Volatile enough for GC.[1][3] |

Method Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate separation modality based on the experimental goal.

Figure 1: Decision matrix for selecting the optimal chromatographic technique.

Protocol A: Chiral Gas Chromatography (Analytical Standard)[1][3]

Rationale: Chiral GC is the superior choice for analytical quantification because it eliminates the need for solvents, preventing chemical degradation of the labile benzylic chloride.[3] The separation mechanism relies on the inclusion complexation of the analyte into the hydrophobic cavity of cyclodextrin derivatives.[3]

Column Selection[1][2][3]

-

Primary Column: Rt-βDEXse (Restek) or equivalent (e.g., Supelco Beta-Dex 225).[1]

Operating Conditions

| Parameter | Setting | Notes |

| Carrier Gas | Helium or Hydrogen | He @ 1.5 mL/min (Constant Flow) |

| Injector | Split (50:1 to 100:[1][3]1) | Temp: 220°C. Minimize residence time. |

| Oven Program | 80°C (1 min) → 2°C/min → 140°C → 20°C/min → 200°C | Slow ramp is crucial for resolution ( |

| Detector | FID @ 250°C | High sensitivity for hydrocarbons.[2][3] |

| Sample Prep | Dilute in n-Heptane or Dichloromethane | Avoid Methanol/Ethanol. |

Expected Performance

Protocol B: Normal-Phase Chiral HPLC (Preparative/Validation)

Rationale: When isolation is required, or if the sample degrades at GC temperatures, Normal-Phase (NP) HPLC is the standard.[1] We utilize Amylose-based stationary phases which show high selectivity for aromatic halides via

Critical Safety Note: The mobile phase must be strictly non-nucleophilic . Use Alkane/Alcohol mixtures where the alcohol is sterically hindered (e.g., Isopropanol) or keep alcohol content low.[2][3] Strictly avoid water.

Column Selection[1][2][3]

-

Primary Column: Chiralpak AD-H (Daicel) or Lux Amylose-1 (Phenomenex).[1][3]

-

Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) if AD-H fails.[1][2]

Operating Conditions

| Parameter | Setting | Notes |

| Mobile Phase | n-Hexane / Isopropanol (98:2 to 90:[1][2][3]10) | Low polarity favors retention and separation.[3] |

| Additives | None usually required | If peak tailing occurs, add 0.1% Diethylamine.[3] |

| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Adjust for column ID. |

| Temperature | 20°C - 25°C | Lower T often improves resolution ( |

| Detection | UV @ 254 nm or 260 nm | Monitors the benzene ring absorption.[2][3] |

Step-by-Step Workflow

Troubleshooting & Critical Control Points

Preventing Solvolysis

The most common failure mode for this analyte is the appearance of a third peak (the alcohol) or peak broadening due to on-column degradation.[3]

-

Symptom: Broad peaks or "ghost" peaks in HPLC.[3]

-

Cause: Presence of water in n-Hexane or use of Methanol.[1][2][3]

-

Fix: Use HPLC-grade "Dry" solvents.[1][3] Add molecular sieves to solvent bottles if necessary.[2][3]

Resolution Issues

-

GC: If peaks overlap, lower the initial oven temperature to 60°C and decrease the ramp rate to 1°C/min.

-

HPLC: If AD-H provides partial separation, switch to Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)).[1] The electronic nature of the difluoro-substitution sometimes interacts better with the ester groups of the OJ phase than the carbamates of AD/OD.[2][3]

References

-

Restek Corporation.Chiral Column Selection Guide for Capillary GC.

-

Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® AD-H.

-

Phenomenex. Chiral HPLC/SFC Application Guide. (Separation of chlorinated aromatics on Lux Amylose-1).[3]

-

CymitQuimica. Product Data: 4-(1-Chloroethyl)-1,2-difluorobenzene.[1][2][3][6] (Physical properties and CAS verification).[2][3]

Sources

- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. gcms.cz [gcms.cz]

- 4. fagg-afmps.be [fagg-afmps.be]

- 5. Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS: 221031-54-5 | CymitQuimica [cymitquimica.com]

Troubleshooting & Optimization

preventing hydrolysis of 4-(1-Chloroethyl)-1,2-difluorobenzene during storage

Technical Support Center: 4-(1-Chloroethyl)-1,2-difluorobenzene

Welcome to the technical support guide for 4-(1-Chloroethyl)-1,2-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. The inherent reactivity of the benzylic chloride moiety makes this compound susceptible to hydrolysis, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and preventative strategies based on fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: I opened a new bottle of 4-(1-Chloroethyl)-1,2-difluorobenzene and noticed a faint white fume or a sharp, acidic smell. Is the product degraded?

A: Yes, this is a strong indicator of hydrolysis. The benzylic chloride is reacting with ambient moisture to form 1-(4-(1,2-difluorophenyl))ethanol and hydrochloric acid (HCl)[1][2]. The HCl gas can fume upon contact with moist air. The material should be immediately checked for purity before use.

Q2: What are the ideal storage conditions for this compound?

A: To minimize hydrolysis, the compound must be stored under strict anhydrous and inert conditions. The ideal protocol is to store it in a tightly sealed, PTFE-lined cap vial or ampule, under a positive pressure of an inert gas (Argon or Nitrogen), at a refrigerated temperature of 2-8°C. For long-term storage (>6 months), storage at -20°C is recommended.

Q3: My recent synthesis using this reagent failed. How can I confirm if reagent degradation was the cause?

A: You should perform a purity analysis on your stock of 4-(1-Chloroethyl)-1,2-difluorobenzene. The most effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) or 1H NMR spectroscopy. Look for the appearance of a new peak corresponding to the hydrolyzed product, 1-(4-(1,2-difluorophenyl))ethanol, and a corresponding decrease in the purity of the starting material.

Q4: Can I store this reagent dissolved in a solvent?

A: Yes, but only in a high-purity, anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran (THF), or dichloromethane (DCM)) that has been dried over molecular sieves. Never use protic solvents like methanol or ethanol for storage, as they will react with the compound. Even when dissolved, storage under an inert atmosphere and at low temperatures is crucial.

Troubleshooting Guide: Diagnosing and Resolving Hydrolysis

This section addresses specific issues that may arise during the handling and use of 4-(1-Chloroethyl)-1,2-difluorobenzene, linking them to the underlying chemical mechanisms.

Issue 1: Rapid Purity Decline in an Opened Bottle

-

Observation: A bottle of the reagent, initially of >98% purity, is found to be <90% pure after several uses over a few weeks. A new peak is observed in the GC-MS analysis.

-

Root Cause Analysis: The primary cause is repeated exposure to atmospheric moisture each time the bottle is opened. The benzylic chloride is highly susceptible to SN1 hydrolysis due to the resonance stabilization of the intermediate benzylic carbocation[1][3][4]. Each exposure introduces more water, which acts as a nucleophile, driving the degradation process[5][6][7]. The generated HCl can also catalyze further degradation.

Caption: SN1 Hydrolysis Pathway of 4-(1-Chloroethyl)-1,2-difluorobenzene.

-

Corrective & Preventative Actions:

-

Aliquot the Reagent: Upon receiving a new bottle, immediately aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the number of times the main stock is exposed to air.

-

Inert Gas Blanket: Before sealing the main bottle and each aliquot, flush the headspace with dry argon or nitrogen.

-

Proper Sealing: Use vials with polytetrafluoroethylene (PTFE)-lined caps to ensure an airtight seal. Avoid rubber or silicone septa for long-term storage as they are permeable to moisture.

-

Issue 2: Inconsistent Reaction Yields

-

Observation: A well-established reaction protocol using 4-(1-Chloroethyl)-1,2-difluorobenzene gives variable yields, sometimes failing completely.

-

Root Cause Analysis: The effective concentration of the active reagent is lower than calculated due to partial hydrolysis. The hydrolyzed product, an alcohol, will not participate in reactions requiring the benzylic chloride (e.g., Friedel-Crafts alkylations, nucleophilic substitutions). Furthermore, the co-generated HCl can interfere with pH-sensitive reactions or quench basic reagents.

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

-

Corrective Actions:

-

Quantify Purity: Always determine the purity of the reagent before use, especially if it is not from a freshly opened bottle. Use an internal standard for quantitative NMR (qNMR) or GC for an accurate assessment.

-

Adjust Stoichiometry: If only minor degradation (<5%) has occurred and re-purification is not feasible, you may adjust the stoichiometry of your reaction accordingly. However, be mindful of the potential effects of the HCl byproduct.

-

Purification (for advanced users): If significant degradation has occurred, the material can be re-purified. A careful distillation under reduced pressure can separate the starting material from the less volatile alcohol product. This should only be attempted by experienced chemists.

-

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent hydrolysis.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Short-term) -20°C (Long-term, >6 months) | Reduces the kinetic rate of the hydrolysis reaction. |

| Atmosphere | Dry Argon or Nitrogen | Displaces atmospheric oxygen and, more importantly, moisture. |

| Container | Amber glass bottle/vial with PTFE-lined cap. | Prevents photodegradation and provides an excellent moisture barrier. |

| Handling | Use only in an inert atmosphere (glovebox) or with techniques that minimize air exposure (e.g., using a syringe to withdraw material through a septum, followed by an inert gas backfill). | Minimizes the introduction of water vapor during transfer. |

| Solvents | Use only high-purity, anhydrous aprotic solvents. | Prevents reaction with solvent molecules (solvolysis). |

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the 4-(1-Chloroethyl)-1,2-difluorobenzene sample (~1 mg/mL) in an anhydrous solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak for 4-(1-Chloroethyl)-1,2-difluorobenzene (Expected M+ at m/z ~176).

-

Search for a later-eluting peak corresponding to 1-(4-(1,2-difluorophenyl))ethanol (Expected M+ at m/z ~158). The alcohol will have a longer retention time due to its polarity.

-

Calculate purity based on the relative peak areas (Area %).

-

Protocol 2: Karl Fischer Titration for Water Content

To ensure the integrity of your storage and handling environment, quantifying the water content of your solvents or even the reagent itself can be a powerful diagnostic tool.

-

Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator.

-

Solvent Blank: Run a blank analysis on the anhydrous solvent used for sample dissolution to determine its background water content.

-

Sample Analysis: Accurately weigh and inject a known amount of the reagent (or solvent being tested) into the titration cell.

-

Calculation: The instrument will automatically calculate the water content, typically expressed in parts per million (ppm) or as a percentage. For this reagent, a water content of >200 ppm is a cause for concern.

By implementing these rigorous storage, handling, and verification protocols, researchers can ensure the stability of 4-(1-Chloroethyl)-1,2-difluorobenzene, leading to more reliable and reproducible experimental results.

References

- Filo. (2025, December 20). hydrolysis (of benzyl chloride). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn_DloKSIdbAkBzdMeyq0PIEdNIpfkpW7tWWVjOVpZtMKPC5lb73XOGT3H7LCWU7zu8QS5H4cAF3NYMCugRGr-kWowesAVWfMWO7vNAcTDc2vM7UMVfR03x_FAthKcmfpi06ubBID22Up3SxNe8vYyQ2C4vJb7RqAoE_LNDzjTXJU2_OJjra4Xvap8KTlWsnQAr3M0xmT8oD40seFM2J14Fn0=]

- askIITians. (2025, July 11). Out of chlorobenzene and benzyl chloride, which one gets easily hydro. Retrieved from Google Search. [https://vertexaisearch.cloud.google.

- SciSpace. The mechanism of the hydrolysis of benzyl chloride. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4I3ZUHkVIoiGRmkOnqQbLNh2BD1rPFXHhGX7a1G1_ziGdU9EtV7KOd2PC3lsJv8dWBvcI4Ozrm0KjfxtuT-rB0AourlSxaqaPNwJichCpR_Me3rMeXNcm2uviknRb0Uxk_0KDn8iNUcoqijU2Kf0-9ieoy0mViCVUNzvWW6orWVK6DYiUwEfw5lk5UjI73eQ_VsRG]

- Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6IYtzZwd5ws6UO7JJGhyW1W6WIyuVqPovSetBdlel4XbId0EHOz8KYWwqnp_9WRblQg6sypcVHxOqfJpmy7g7eZHE_XAhAV-ctHsawvVhphVum6rcLq6AMt5jPUre0WrzlwvAlgkDO69o6z_qVUEqBa8K9Ik76JSJkyNy42H6FG5Dz2pCrMhXDIkVBVyloDYi58s-gk-XustAacA0InOFte_w0Uidza0XYvXTOqMT]

- Wikipedia. Benzyl chloride. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE34tfslVGCcbTVT6vkmVy8VrdR-uOqAqPi6FBEjytkwDgpm6q1LYRrDFZ3q_toZ4cZWhMVcxdiN3LmudljVvm6j8VlPlDXfamG1QCmLMrvxAv-9jTQN-uTkFMkv_YqOwHubL3L2bBS]

- PubMed. (2013). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfZSao1Wa1-F7MZzjvG01PO-KYOZ-YeHao2x7nX-wq_unyPHi8bGAdeo8-yEOalpSEqSUAL8FCV72vnnr1dp-cx_1MGYoXvOk_pfGpqKEvoREJzFQlD1xXmcs3YubSBdFSimg=]

- Journal of Pharmaceutical Sciences. (2013, April). Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqTgE-TtZXS_E2ArO9GPOVFARksF33hwUxjx0Q12YGJ5TbQcmhvrcIvEysLQGvAJM0Pdk8U6Vqn0tW5wi58W8fvdgec2n4vRCESDVflUPKEUXtAA-wNvoXx0824LH9LjI3Uo7qCM7K6WW2cHowbLPTXGzJr0s3h5e2eJ3UTEaLG992FuQZmDEXRmNhZ_SgcRgo1ozF71IlBt4aX3ZV7BUBIRucBUoe4MoT6wO1VQ3qBM7pcZqvxku6-QQmZwiD3kDBmSwSq_8=]

- Chemistry LibreTexts. (2014, August 7). Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtIUWGSDWOSFtTjFHYj7ScnoBAVyIsMbPQtFVg9X7wlowB6XMJZ9DhIs6nj6Brs_Mq1dqY5Lqi24KyzNtHd-TNrpq5i7IJnv5ZSg5i0qrEwmGOBYe_2dDX8fIGD5rggO_N0L8SWdrt5nfUnCmvk4e1qIDjwRUg_PXVpSNDZ19F8cde8_rwmO6ub6DdIV8y3BNeRxMzSTdw-BrsPsLx0FI-U5h0SCwvgatFp5sG_y73GzNCAWCFVuDjAsUvHYVcFZ6xwBWqh9s1sDvBOLXTtye7ZmP03SQ5RgngecdiNfGwaNt-mMJo5U1JZ8S5foFgOlEuYl68yk67m9ty8mAmdAlGUD4B02ehNCa9wjwKWcY=]

- RSC Advances. (2019, July 18). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsKfiJYG6X3DzjJEkd2LlZpMDxbWvHKGBa0lA18DhObmApQPD0ZG_wDQw52asrKrb2vstxtvnM4mA70pcJcDXljygG85997Bojj2OGhZSeSH4qcpfr5KbvzCS7N2HscUcpOCVIRE2JOANoKIVLsiIGXNTnhnfOFF8=]

- PubMed. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHvQ-vHS688eko3A_ew6WQnuc4b_eah21NdOTe4q36bR6qguyrPllAEP-MVB67BlSsUbjU4-I4IwPjETbo2q4lR8cKaA8dq7ugz0iNpBxlH3iiY0sIyKZn3w54hOws8QAdCeUsVanlJ6htiw==]

- Quora. (2017, May 12). What are benzylic halides? Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAhK0_NOgZCzOoL5teLtEfrR5iHIPZWsDlNDDYKBN5-BcTKyZ_icVQVm5Z-SCnw3BjZ8HXFpCDffbSSOQqGVxJQgGVo9zqysmZAjcMq-nuIWyUEBXV7o55fOsYgMr4AWS7xMz33Aqqgmw=]

- YouTube. (2020, October 29). Stability Of Benzylic & Allylic Halides of Carbocation | Class 12 |. Retrieved from Google Search. [https://vertexaisearch.cloud.google.

Sources

- 1. hydrolysis (of benzyl chloride) | Filo [askfilo.com]

- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Elimination Side Reactions of 4-(1-Chloroethyl)-1,2-difluorobenzene

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(1-Chloroethyl)-1,2-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who use this versatile intermediate and encounter challenges with competing elimination side reactions. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you maximize the yield of your desired substitution products.

Frequently Asked Questions (FAQs)

Q1: Why am I getting the elimination product, 4-vinyl-1,2-difluorobenzene, in my reaction?

A: The formation of 4-vinyl-1,2-difluorobenzene is a classic example of a competing elimination reaction. Your starting material, 4-(1-Chloroethyl)-1,2-difluorobenzene, is a secondary benzylic halide. This structure is susceptible to all four common nucleophilic substitution and elimination pathways: Sₙ2, Sₙ1, E2, and E1.[1][2][3]

The benzylic position can stabilize a developing positive charge, both in the transition state of an Sₙ2 reaction and as a full carbocation intermediate in Sₙ1/E1 pathways.[4][5] This inherent reactivity means that reaction conditions must be carefully controlled to favor the desired substitution outcome over elimination. The major contributing factors are the nature of your nucleophile/base, solvent, and reaction temperature.[6]

Q2: How does my choice of nucleophile or base determine the product ratio?

A: This is the most critical factor. The outcome of your reaction is dictated by the competition between the reagent acting as a nucleophile (attacking the electrophilic carbon) and a base (abstracting a beta-proton).

-

Strongly Basic, Weakly Nucleophilic Reagents: These will strongly favor the E2 elimination pathway. A classic example is a sterically hindered base like potassium tert-butoxide (KOtBu). Its bulk makes it difficult to attack the carbon atom (Sₙ2), but it can easily remove a proton from the less-hindered beta-position.[7]

-

Strongly Basic, Strongly Nucleophilic Reagents: Reagents like hydroxides (OH⁻) and alkoxides (RO⁻) can act as both strong bases and strong nucleophiles, leading to a mixture of Sₙ2 and E2 products.[3][8] For secondary halides, E2 is often the major pathway with these reagents.[8]

-

Weakly Basic, Strongly Nucleophilic Reagents: This is the ideal category for achieving substitution. Reagents like iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent nucleophiles but poor bases, and will primarily yield the Sₙ2 product.[9]

-

Weakly Basic, Weakly Nucleophilic Reagents: Reagents like water (H₂O) and alcohols (ROH) can lead to a mixture of Sₙ1 and E1 products, as they require the formation of the benzylic carbocation intermediate before reacting.

The following diagram illustrates the mechanistic crossroads for your substrate.

Caption: Competing reaction pathways for a secondary benzylic halide.

Q3: Which solvent should I use to favor substitution?

A: The choice of solvent is crucial for controlling the reactivity of your nucleophile.

-